Adelmidrol

概要

説明

アゼルミドロールは、アゼライン酸の半合成ジエタノールアミド誘導体です。アミドに分類され、対称的な化学構造を持っています。アゼルミドロールは、ALIアミド系薬物の親分子であるパルミトイルエタノールアミドと類似しています。 マスト細胞の活性化を抑制することで作用すると考えられる、抗炎症および鎮痛作用で知られています .

準備方法

アゼルミドロールは、アゼライン酸とジエタノールアミンとの反応によって合成されます。反応は通常、アゼライン酸とジエタノールアミンを制御された条件下で加熱して、ジエタノールアミド誘導体を形成します。反応条件には、所望の生成物の形成を確実にするために、特定の温度とpHを維持することが含まれます。 工業的な製造方法では、大型の反応器を使用してこの反応をスケールアップし、収率と純度を最大化するように反応条件を最適化します .

化学反応の分析

アゼルミドロールは、以下を含むさまざまな化学反応を起こします。

酸化: アゼルミドロールは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 還元されて、還元誘導体を形成することができます。

置換: アゼルミドロールは、官能基の1つ以上が他の基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 .

科学研究への応用

アゼルミドロールは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Adelmidrol is a palmitoylethanolamide (PEA) analog with anti-inflammatory properties, showing promise in treating various inflammatory conditions . It is characterized by its amphipathic nature, which enhances its solubility compared to PEA .

Scientific Research Applications

Anti-Inflammatory Effects: this compound has demonstrated anti-inflammatory effects in models of chronic inflammation . In rats with λ-carrageenin-induced granuloma formation, local administration of this compound significantly decreased granuloma weight and neo-angiogenesis in a concentration-dependent manner . The anti-inflammatory action is attributed to the modulation of mast cell degranulation and the inhibition of pro-inflammatory and pro-angiogenic enzymes such as iNOS, chymase, and metalloproteinase MMP-9, as well as mediators like nitric oxide and TNF-α .

Pulmonary Fibrosis: Research suggests this compound as a potential therapeutic approach for pulmonary fibrosis . In mice with bleomycin-induced pulmonary fibrosis, this compound (10 mg/Kg) exerted anti-inflammatory effects, modulated the production of IL6, TNF-α, and IL-1β, and reduced oxidative stress . It also influenced the STAT3 and NF-kB pathways, reduced mortality rates, and improved histopathological scores . this compound also reduced mast cell degranulation and lung fibrotic changes .

Urological Applications: In cyclophosphamide (CYP)-induced rodent models of interstitial cystitis/bladder pain syndrome (IC/PBS), intravesical treatment with a formulation of 2% this compound and 0.1% sodium hyaluronate ameliorated CYP-induced bladder inflammation and pain . This treatment inhibited the nuclear factor-κB pathway and inflammatory mediator levels and reduced mechanical allodynia and nerve growth factor levels .

Dermatological Applications: Topical application of this compound has shown positive results in treating skin inflammation . A 4-week topical treatment with a 2% this compound emulsion in children with mild atopic dermatitis led to complete resolution in 80% of cases . In dogs, topical treatment with this compound reduced skin wheal response after intradermal antigen challenge . this compound also promoted the healing of experimental wounds in dogs by increasing the intracytoplasmatic granular content of dermal mast cells, suggesting it can down-modulate skin mast cell degranulation .

Gingival Inflammation: this compound has shown anti-inflammatory effects in treating chronic gingiva inflammation in dogs . A gel containing this compound significantly reduced gingival inflammation in dogs after 30 and 45 days of treatment .

作用機序

アゼルミドロールは、炎症反応において重要な役割を果たすマスト細胞の活性を調節することで効果を発揮します。マスト細胞の活性化と脱顆粒を抑制することにより、炎症性メディエーターの放出を減少させます。 アゼルミドロールは、免疫応答と炎症の調節に関与する核因子-κB経路など、さまざまな分子経路にも影響を与えます .

類似の化合物との比較

アゼルミドロールは、パルミトイルエタノールアミドなどのALIアミドクラスの他の化合物と類似しています。 以下に、アゼルミドロールを特徴づける独自の特性を示します。

類似化合物との比較

Adelmidrol is similar to other compounds in the ALIAmide class, such as palmitoylethanolamide. it has unique properties that make it distinct:

Palmitoylethanolamide: Like this compound, palmitoylethanolamide is an anti-inflammatory and analgesic compound.

Azelaic Acid: this compound is derived from azelaic acid, which is known for its anti-inflammatory and antimicrobial properties.

生物活性

Adelmidrol, a synthetic analogue of palmitoylethanolamide (PEA), exhibits significant anti-inflammatory and antioxidant properties. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, particularly in the fields of urology, oncology, and dermatology. Below is a comprehensive overview of the biological activity of this compound, supported by data tables and research findings from diverse sources.

This compound operates primarily through the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, which are critical mediators in inflammatory responses. Additionally, it influences the expression of proteins involved in lipid metabolism, contributing to its effects on inflammation and pain modulation.

Key Research Findings

- Cytokine Modulation : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in lung tissue samples from mice subjected to an inflammatory stimulus. The results indicated a marked decrease in IL-6, TNF-α, and IL-1β levels following treatment with this compound, compared to control groups .

- Pain Management in Cancer Therapy : A retrospective study involving patients undergoing intravesical chemotherapy for non-muscle invasive bladder cancer showed that the combination of this compound and hyaluronic acid effectively managed pain and discomfort associated with treatment. Patients reported significant reductions in pain intensity and urinary urgency over time .

- Topical Application Effects : In a canine model, topical application of this compound resulted in a significant reduction in antigen-induced skin wheal formation, demonstrating its potential as an anti-allergic agent. The study reported a reduction of wheal areas by approximately 37% after six days of treatment .

Table 1: Summary of Key Studies on this compound

Case Study 1: Pain Management in Bladder Cancer Patients

In a cohort study involving 31 patients treated with intravesical chemotherapy, the addition of this compound significantly improved quality of life metrics related to urinary symptoms. Pain intensity was assessed using a visual analogue scale (VAS), showing a marked improvement from baseline scores over the treatment period.

Case Study 2: Topical Treatment for Allergic Reactions

A study conducted on Beagle dogs demonstrated that topical application of this compound effectively inhibited skin reactions induced by allergens. The treatment not only reduced wheal formation but also decreased mast cell hyperplasia, indicating its potential as a therapeutic agent for allergic conditions.

特性

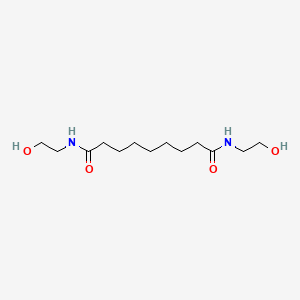

IUPAC Name |

N,N'-bis(2-hydroxyethyl)nonanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHZPHDAJQIETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NCCO)CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168302 | |

| Record name | Adelmidrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-66-7 | |

| Record name | Adelmidrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adelmidrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adelmidrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1675-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adelmidrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADELMIDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BUC3685QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。